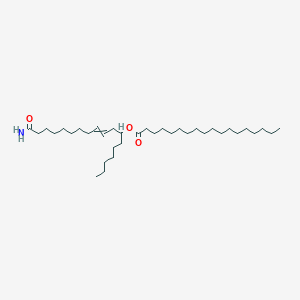
18-Amino-18-oxooctadec-9-en-7-yl octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-Amino-18-oxooctadec-9-en-7-yl octadecanoate: is a chemical compound with a complex structure, characterized by the presence of an amino group, a keto group, and a long aliphatic chain
Vorbereitungsmethoden
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and keto groups.
Reduction: Reduction reactions may target the keto group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 18-Amino-18-oxooctadec-9-en-7-yl octadecanoate is studied for its reactivity and potential as a building block for more complex molecules.
Biology: In biological research, this compound may be used to study the interactions of long-chain amino acids and their derivatives with biological membranes and proteins.
Medicine: Potential medical applications include the development of novel pharmaceuticals, particularly those targeting metabolic pathways involving long-chain fatty acids.
Industry: In industry, the compound could be explored for use in the synthesis of specialty chemicals, surfactants, or as a precursor for more complex industrial products.
Wirkmechanismus
The mechanism of action of 18-Amino-18-oxooctadec-9-en-7-yl octadecanoate involves its interaction with molecular targets such as enzymes and receptors. The amino and keto groups play crucial roles in these interactions, potentially affecting enzymatic activity and receptor binding. The long aliphatic chain may also influence the compound’s ability to integrate into lipid membranes, affecting its overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
- 18-Amino-7-oxooctadecanoic acid
- 12-Amino-octadecanoic acid amide
Comparison: Compared to similar compounds, 18-Amino-18-oxooctadec-9-en-7-yl octadecanoate is unique due to the presence of both an amino group and a keto group along with a long aliphatic chain
Eigenschaften
CAS-Nummer |
89931-11-3 |
|---|---|
Molekularformel |
C36H69NO3 |
Molekulargewicht |
563.9 g/mol |
IUPAC-Name |
(18-amino-18-oxooctadec-9-en-7-yl) octadecanoate |
InChI |
InChI=1S/C36H69NO3/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h23,27,34H,3-22,24-26,28-33H2,1-2H3,(H2,37,38) |
InChI-Schlüssel |
LJKUZFHNGIFTSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CC=CCCCCCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


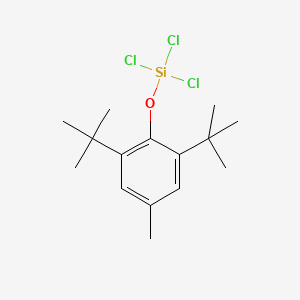
![(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14388983.png)
![3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14388988.png)
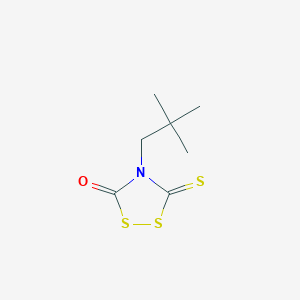
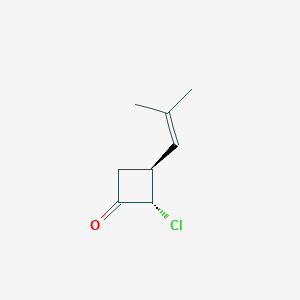
![3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid](/img/structure/B14389019.png)
silyl}hexan-1-ol](/img/structure/B14389020.png)

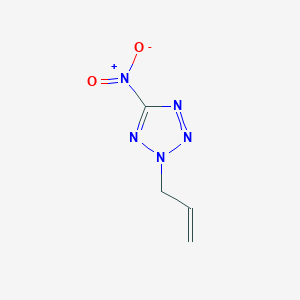

![1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14389037.png)
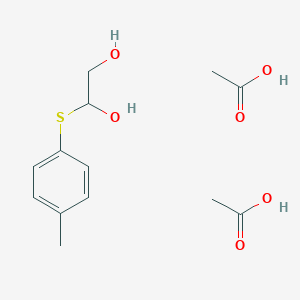
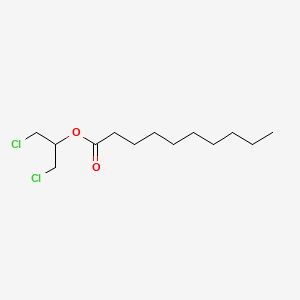
![1-Ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14389061.png)
